CID 15301967

Catalog No.
S13025010
CAS No.
M.F
C9H27SeSi4
M. Wt
326.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CID 15301967

Product Name

CID 15301967

Molecular Formula

C9H27SeSi4

Molecular Weight

326.62 g/mol

InChI

InChI=1S/C9H27SeSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h1-9H3

InChI Key

NJWXFJSSLISLLZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Se]

CID 15301967, also known as Cyclosporin D, is a member of the cyclosporin family, which consists of nonpolar cyclic oligopeptides. This compound is characterized by its complex molecular structure, with a molecular formula of C63H113N11O12 and a molecular weight of 1216.64 g/mol. Cyclosporin D is primarily recognized for its immunosuppressive properties, although it exhibits weaker activity compared to its more well-known analogue, Cyclosporin A. It appears as a colorless to off-white crystalline solid and has limited solubility in common organic solvents like chloroform and methanol .

From US patents (1976-Sep2016) - Figshare" class="citation ml-xs inline" data-state="closed" href="https://figshare.com/articles/dataset/Chemical_reactions_from_US_patents_1976-Sep2016_/5104873" rel="nofollow noopener" target="_blank"> . The compound's stability and reactivity are critical for its applications in medicinal chemistry.

Cyclosporin D possesses notable biological activities, particularly as an immunosuppressant. It has been shown to inhibit the proliferation of lymphocytes in response to various stimuli, such as phytohemagglutinin and phorbol esters. In vivo studies indicate that Cyclosporin D effectively reduces edema in mouse models and inhibits alkaline phosphatase activity induced by tumor-promoting agents . Additionally, it has demonstrated the ability to overcome multidrug resistance in human ovarian cancer cells when used alongside conventional chemotherapeutic agents like Adriamycin .

The synthesis of Cyclosporin D can be achieved through several methods, primarily involving peptide coupling techniques. One common approach is the solid-phase synthesis method, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and composition of the final product. Alternatively, solution-phase synthesis can be employed, utilizing coupling reagents to facilitate the formation of peptide bonds between amino acids

Cyclosporin D's primary application lies in its immunosuppressive properties, making it valuable in organ transplantation and autoimmune disease management. Its ability to inhibit lymphocyte activation is crucial for preventing transplant rejection. Furthermore, due to its anticancer properties, Cyclosporin D is being investigated for use in cancer therapies, particularly in overcoming drug resistance . Research into its potential applications continues as scientists explore its mechanisms of action and efficacy.

Studies on Cyclosporin D have focused on its interactions with various biological systems. It has been shown to interact with calcium/calmodulin-dependent pathways, inhibiting the phosphorylation of elongation factor 2 in vitro. These interactions are essential for understanding how Cyclosporin D modulates immune responses and cellular signaling pathways . Additionally, ongoing research aims to characterize its binding affinities and mechanisms at the molecular level.

Cyclosporin D shares structural similarities with several other compounds within the cyclosporin family and related cyclic peptides. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightImmunosuppressive ActivityUnique Features
Cyclosporin AC62H111N11O121202.66 g/molHighMost potent immunosuppressant; widely used
Cyclosporin BC62H111N11O131203.66 g/molModerateSlightly more active than Cyclosporin D
Cyclosporin CC63H113N11O121216.64 g/molLowSimilar structure but lower activity
TacrolimusC44H69N11O12804.03 g/molHighDifferent mechanism; used in transplant care

Cyclosporin D is unique due to its specific structural modifications that confer distinct biological activities compared to other cyclosporins. Its relatively weaker immunosuppressive effect makes it suitable for particular therapeutic contexts where milder action is desired

Cyclosporin D (CID 15301967) is a member of the cyclosporin family, characterized as a nonpolar cyclic oligopeptide with a complex molecular structure . The compound has a molecular formula of C63H113N11O12 and a molecular weight of 1216.64 g/mol . Cyclosporin D appears as a colorless to off-white crystalline solid with limited solubility in common organic solvents such as chloroform and methanol [9].

The traditional synthesis of Cyclosporin D involves peptide coupling techniques that focus on the formation of amide bonds between amino acid residues . These approaches typically employ carbodiimide-mediated reactions, which have been fundamental in the development of peptide synthesis methodologies [19]. The carbodiimide method, particularly using dicyclohexylcarbodiimide, triggers a reaction between the carbodiimide and an acid to generate O-acylisourea, which then facilitates peptide bond formation [19].

One of the primary challenges in synthesizing Cyclosporin D is the presence of multiple N-methylated amino acids in its structure [16]. N-methylated peptide bonds are notoriously difficult to form due to steric hindrance and reduced nucleophilicity of the nitrogen atom [16] [28]. Traditional approaches have addressed this challenge through careful selection of coupling reagents and reaction conditions.

The fragment condensation approach has been widely employed in the traditional synthesis of Cyclosporin D [12]. This method involves the synthesis of smaller peptide fragments that are subsequently coupled together to form the complete undecapeptide [12]. The strategy specifically avoids having N-methylamino acids at the N- and C-terminus of the undecapeptide, as bond formation between N-methylated amino acid residues presents significant difficulties [12].

Table 1: Key Traditional Coupling Reagents Used in Cyclosporin D Synthesis

Coupling ReagentTypeAdvantagesApplication in Cyclosporin D Synthesis
Dicyclohexylcarbodiimide (DCC)CarbodiimideEfficient activation of carboxyl groupsFormation of peptide bonds between non-N-methylated amino acids [19]
BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate)PhosphoniumReliable yield in cyclization reactionsCyclization of linear undecapeptide precursors [24]
HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)UroniumFast reactions with sterically hindered amino acidsCoupling of N-methylated amino acid residues [38]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PhosphoniumLow racemization, high yieldsFormation of hindered amide bonds in Cyclosporin D [38]

The cyclization step represents a critical phase in the traditional synthesis of Cyclosporin D [12]. This step typically involves the formation of an amide bond between the only consecutive pair of non-N-methylated amino acids in the cyclosporin structure, which appears to be the logical choice for the cyclization step [12]. The azide method, developed by Curtius and modified by Honzl and Rudinger, has been employed for this purpose due to its reputation for producing minimal racemization [12].

Research has shown that the diphenylphosphinic mixed anhydride procedure is particularly effective for coupling relatively hindered N-methylated amino acids in the linear sequence of Cyclosporin D [24]. This approach has been demonstrated to provide the most reliable yield of product when used at high dilution, especially for cyclization between alanine and D-alanine residues [24].

Novel Solid-Phase Synthesis Techniques

Solid-phase peptide synthesis (SPPS) represents a significant advancement in the synthesis of complex peptides like Cyclosporin D [17]. This approach involves the attachment of the growing peptide chain to an insoluble support, allowing for simplified purification procedures and the potential for automation [17]. The general principle involves loading the initial amino acid onto a resin support via its C-terminus, followed by repetitive cycles of deprotection of the N-α-temporary protecting group and coupling of the next protected amino acid [17].

For Cyclosporin D synthesis, novel solid-phase techniques have been developed to address the challenges associated with N-methylated peptides [20]. One significant advancement is the use of specialized coupling reagents that facilitate the formation of hindered amide bonds on solid support [26]. These include thiazolium-, immonium-, and pyridinium-type coupling reagents such as 2-bromo-3-ethyl-4-methyl thiazolium tetrafluoroborate (BEMT), 5-(1H-benzotriazol-1-yloxy)-3,4-dihydro-1-methyl 2H-pyrrolium hexachloroantimonate (BDMP), and 2-bromo-1-ethyl pyridinium tetrafluoroborate (BEP) [26].

Research has demonstrated that BEMT and BEP are particularly efficient for coupling peptide segments containing N-alkylated amino acid residues, offering fast reaction speeds, low racemization, and high yields [26]. These reagents have been successfully employed to construct hindered amide bonds in cyclosporin analogs with the addition of 1-hydroxy-7-azabenzotriazole (HOAt) [26].

Table 2: Novel Solid-Phase Synthesis Approaches for Cyclosporin D

TechniqueKey FeaturesAdvantagesResearch Findings
Triphosgene-mediated couplingUses triphosgene as condensation reagentDirect conversion of carboxyl groups to reactive intermediatesEffective for solid-phase coupling of N-alkylated amino acids [27]
Isonitrile-mediated couplingEmploys isonitriles to facilitate amide bond formationWorks with thioacids to form challenging amide bondsSuccessfully applied to total synthesis of cyclic polypeptides [16]
Microwave-assisted synthesisUses microwave radiation to accelerate reactionsEnhances reaction rates and yieldsEffective for macrolactamization steps in cyclosporin synthesis [16]
Chaotropic reagent additionIncorporates chaotropic agents during couplingPrevents formation of deletion sequencesAids in solid-phase synthesis of immunosuppressive agents [30]

A significant innovation in solid-phase synthesis of Cyclosporin D involves the use of isonitrile chemistry for the formation of secondary and tertiary amide bonds [16]. This approach has been applied to the synthesis of cyclosporin analogs, demonstrating the utility of microwave-mediated carboxylic acid isonitrile couplings, thioacid isonitrile couplings at ambient temperature, and isonitrile-mediated couplings of carboxylic acids and thioacids with amines to form challenging amide bonds [16].

The solid-phase fragment coupling (SPFC) strategy represents another novel approach for Cyclosporin D synthesis [25]. This method involves the coupling of unprotected peptide-derived thioacids with solid-support-bound peptides, offering a chemoselective ligation method with minimal protection of side chains [25]. The isonitrile-mediated SPFC has been shown to smoothly amidate C-terminus thioacids, providing solid-support peptides in good yields [25].

Research has also demonstrated the effectiveness of triphosgene as a condensation reagent in the solid-phase synthesis of Cyclosporin D [27]. This method can directly convert the carboxyl group of amino acids to reactive intermediates, facilitating peptide bond formation even between sterically hindered residues [27]. The approach has been successfully applied to the synthesis of linear undecapeptides of cyclosporin analogs [27].

Post-Synthetic Modification Strategies

Post-synthetic modification (PSM) strategies represent an important approach for diversifying and optimizing the properties of Cyclosporin D [21]. These methods involve chemical transformations performed on the fully assembled cyclosporin structure, allowing for the introduction of functional groups that may be incompatible with the initial synthesis conditions [21].

One significant post-synthetic modification strategy for Cyclosporin D involves selective N-methylation of peptide bonds [28]. This approach allows for the fine-tuning of the compound's physicochemical properties, including membrane permeability and metabolic stability [28]. Research has demonstrated simplified methods for N-methylation of linear peptides on solid supports, which can be performed in less than 2 hours and are applicable to any amino acid [28].

Table 3: Post-Synthetic Modification Strategies for Cyclosporin D

Modification StrategyTarget SiteOutcomeResearch Applications
Selective N-methylationPeptide bondsEnhanced membrane permeability and metabolic stabilityDevelopment of cyclosporin analogs with improved pharmacokinetic properties [28]
Side-chain functionalizationAmino acid side chainsIntroduction of new functional groupsCreation of cyclosporin derivatives with altered biological activities [33]
Isotopic labelingVarious positionsGeneration of labeled compounds for analytical studiesProduction of deuterated cyclosporin D for use as internal standards [34]
Acyl N-methylimidazolium cation generationN-methylated peptide bondsFacilitation of challenging amide bond formationsSynthesis of N-methylated peptides without severe racemization [31]

Another important post-synthetic modification approach involves the generation of acyl N-methylimidazolium cations, which has been shown to accelerate amide bond formation in N-methylated peptides [31]. This method enables the synthesis of various dipeptides in high yields without severe racemization, using equivalent amounts of amino acids [31]. The key to success in this approach is the addition of a strong Brønsted acid, which accelerates the rate-limiting generation of acyl imidazolium cations from mixed carbonic anhydrides [31].

Research has also explored the use of "CyClick" chemistry for the post-synthetic modification of cyclic peptides like Cyclosporin D [32]. This strategy exploits a conformationally-induced amide backbone activation approach for the efficient synthesis of cyclic peptides [32]. The reaction generates only cyclic peptides by intramolecular reaction without formation of side-products due to linear and cyclic oligomerization, allowing for high rates of macrocyclization even at high concentrations [32].

Post-synthetic isotopic labeling represents another valuable modification strategy for Cyclosporin D [34]. The synthesis of deuterated analogs, such as Cyclosporin D-d4, provides important tools for analytical studies and quantification methods [34]. These labeled compounds can serve as internal standards for the quantification of Cyclosporin D in biological samples [34].

Solubility Characteristics in Organic Solvents

Cyclosporin D exhibits distinctive solubility characteristics across different organic solvents, reflecting its complex molecular structure and physicochemical properties. The compound demonstrates good solubility in several organic solvents, though with notable variations in solubility values and conditions required for dissolution [2].

Ethanol Compatibility: Cyclosporin D shows excellent solubility in ethanol, with a measured solubility of at least 102.6 milligrams per milliliter at ambient conditions [2]. This high ethanol solubility makes it particularly suitable for pharmaceutical formulations that utilize ethanol-based solvent systems.

Dimethyl Sulfoxide Solubility: The compound demonstrates substantial solubility in dimethyl sulfoxide, achieving at least 60.7 milligrams per milliliter when gentle warming and ultrasonic treatment are applied [2]. This enhanced solubility under mild heating conditions indicates temperature-dependent dissolution characteristics that are important for formulation development.

Chloroform and Methanol Characteristics: In chloroform and methanol, Cyclosporin D shows limited but measurable solubility . The optical rotation measurements provide evidence of this solubility, with specific rotation values of -245° (c = 0.52 in chloroform) and -211° (c = 0.51 in methanol) [3], indicating sufficient dissolution for analytical measurements while maintaining molecular integrity.

Polar Solvent Limitations: The compound exhibits poor solubility in highly polar solvents, particularly water, where it is essentially insoluble [2]. This hydrophobic character is consistent with its cyclic peptide structure containing multiple hydrophobic amino acid residues.

Additional Organic Solvents: Cyclosporin D demonstrates good solubility in other organic solvents including acetone and diethyl ether [3]. It shows slight solubility in saturated hydrocarbons, reflecting its preference for polar organic solvents over non-polar aliphatic compounds.

The solubility pattern of Cyclosporin D mirrors that of related cyclosporins, with enhanced dissolution observed in polar organic solvents compared to water or non-polar hydrocarbons. These characteristics have significant implications for drug formulation strategies and analytical method development [4] [5].

Thermal Stability and Degradation Pathways

The thermal stability profile of Cyclosporin D reveals critical temperature-dependent degradation characteristics that significantly impact its pharmaceutical stability and storage requirements. Research on cyclosporin compounds demonstrates consistent patterns of thermal degradation that affect molecular integrity and biological activity [6] [7].

Temperature-Dependent Degradation Kinetics: At room temperature (25°C), Cyclosporin D undergoes significant degradation within 24 hours of exposure [6] [8]. This rapid degradation at ambient conditions necessitates controlled storage environments for maintaining compound stability. The degradation rate increases substantially with temperature elevation, following typical Arrhenius kinetics observed in similar cyclic peptides.

Elevated Temperature Effects: At 40°C, accelerated degradation occurs within 24 to 48 hours, with studies showing substantial reduction in compound integrity [7] [8]. The degradation becomes even more pronounced at 60°C, where rapid molecular breakdown occurs within 24 hours [9]. These findings indicate that Cyclosporin D exhibits poor thermal tolerance at moderately elevated temperatures commonly encountered during processing or storage.

Melting Point and Thermal Decomposition: Cyclosporin D exhibits a melting point range of 148-151°C, during which thermal decomposition occurs rather than simple phase transition [3]. This relatively low melting point for a large cyclic peptide reflects the compound's thermal lability and tendency to undergo structural degradation before reaching liquid phase.

Storage Temperature Optimization: Stability studies demonstrate that storage at +4°C still results in degradation, though at a reduced rate compared to room temperature conditions [6] [8]. However, storage at -20°C provides optimal stability, with minimal degradation observed over extended periods of one month or longer [6] [7]. This temperature dependence establishes clear guidelines for proper storage protocols.

Degradation Pathway Mechanisms: The primary degradation pathways involve intramolecular rearrangements and peptide bond hydrolysis [10] [11]. Research on related cyclosporins indicates that thermal degradation can lead to isomerization products and peptide cleavage, particularly affecting the sensitive methyl-butenyl-threonine residue that is characteristic of cyclosporin structures [11] [12].

Formulation Stability Considerations: When incorporated into pharmaceutical formulations, particularly those containing polymeric carriers like poly(lactic-co-glycolic acid), additional stability challenges arise due to polymer-drug interactions under thermal stress [13] [14] [15]. These interactions can accelerate degradation through catalytic effects and altered microenvironmental conditions around the drug molecule.

pH-Dependent Conformational Changes

Cyclosporin D exhibits significant pH-dependent conformational behavior that fundamentally affects its molecular structure, stability, and biological activity. The compound's complex cyclic peptide structure undergoes distinct conformational transitions in response to pH variations, reflecting the ionization states of its constituent amino acid residues [10] [16].

Acidic pH Conformational Stability: Under acidic conditions (pH 1-4), Cyclosporin D demonstrates relative conformational stability, though with measurable degradation rates [17] [11]. The acid-catalyzed degradation follows specific pathways involving intramolecular rearrangements, with the predominant degradation product being isocyclosporin D through nitrogen-oxygen acyl migration mechanisms [11] [12].

Physiological pH Behavior: At physiological pH (7.4), Cyclosporin D undergoes more complex conformational dynamics. Research indicates that cyclosporin compounds exhibit multiple conformational states at neutral pH, with distinct populations detectable through advanced spectroscopic techniques [10] [16]. The conformational flexibility increases significantly compared to acidic conditions, allowing for greater molecular mobility and potential for intermolecular interactions.

Alkaline pH Effects: Under alkaline conditions (pH ≥8), Cyclosporin D experiences accelerated conformational changes and degradation [9] [10]. The elevated pH promotes hydroxide ion-catalyzed reactions that can affect peptide bond integrity and side chain conformations. Studies show that alkaline conditions particularly impact the stability of formulated cyclosporin products, leading to reduced entrapment efficiency and altered molecular conformation [9].

Conformational Flexibility Patterns: Nuclear magnetic resonance studies reveal that Cyclosporin D, like other cyclosporins, exists in multiple conformational states simultaneously in solution [10] [16]. The relative populations of these conformers change with pH, solvent composition, and temperature. At least 5-10 distinct conformational states can be detected under various pH conditions, each representing different spatial arrangements of the cyclic peptide backbone and side chains [10].

pH-Induced Isomerization: The pH-dependent behavior includes specific isomerization reactions, particularly the conversion between normal and iso-forms of the compound [10] [12]. The kinetics of these isomerization reactions show pH dependence, with a kinetically generated pKa value around 6.9 for related cyclosporin compounds, indicating protonation effects on secondary amine moieties within the structure [10].

Molecular Dynamics and pH Response: Computational studies demonstrate that pH-induced conformational changes involve coordinated movements of distinct molecular regions [16] [18]. These changes affect the spatial arrangement of key functional groups, potentially altering binding affinity and biological activity. The conformational transitions involve both backbone flexibility and side chain reorientation, particularly affecting hydrophobic clustering patterns that are crucial for biological function [18] [19].

Exact Mass

327.03550 g/mol

Monoisotopic Mass

327.03550 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types